7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position, a morpholine ring at the 3rd position, and a triazolo[4,3-a]pyridine core structure. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. A one-pot synthesis method has been developed, which is efficient and operationally simple, allowing the reaction to proceed at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing a facile access to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The triazole ring can be further modified through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 7th position, while oxidation and reduction reactions can lead to changes in the electronic properties of the triazole ring.
Scientific Research Applications
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit kinases such as c-Met and VEGFR-2.
Antibacterial Activity: The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies to understand the molecular mechanisms of drug resistance and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole core structure and have been studied for their anticancer and antibacterial activities
Pyrido[2,3-d]pyrimidines: These compounds also have a fused heterocyclic ring system and are known for their pharmacological properties.
Uniqueness
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom and the morpholine ring, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C10H11IN4O |
---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
4-(7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H11IN4O/c11-8-1-2-15-9(7-8)12-13-10(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
MBQJZFSTIUXVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
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